![molecular formula C12H15BrO B1517335 1-Bromo-3-(cyclohexyloxy)benzene CAS No. 37631-06-4](/img/structure/B1517335.png)
1-Bromo-3-(cyclohexyloxy)benzene
Overview
Description
“1-Bromo-3-(cyclohexyloxy)benzene”, also known as BCHOB, is an organic compound with the molecular formula C12H15BrO. It has a molecular weight of 255.15 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a cyclohexyloxy group attached to it . The exact 3D structure can be computed using specialized software .
Scientific Research Applications
Catalytic Selectivity in Benzene Hydrogenation : A study explored the effects of Pt nanoparticle shapes (cubic and cuboctahedral) on the selectivity of benzene hydrogenation. It was observed that the product molecules formed (cyclohexane and cyclohexene) varied with the shape of the nanoparticles, highlighting the importance of catalyst geometry in chemical reactions (Bratlie et al., 2007).
Synthesis of Carbon Nanocages : Research into the synthesis of all-benzene carbon nanocages, which are seen as junction units of branched carbon nanotubes, demonstrated a stepwise assembly of L-shaped units and three-way units. This process involved cross-coupling and homocoupling, resulting in carbon nanocages with unique properties such as high fluorescence quantum yield, making them potentially useful in various applications (Matsui et al., 2013).
Benzene Ring Synthesis and Dehydrogenation : A study on the synthesis of benzene rings through thermal retrocycloaddition of a benzene ring to a trialkyne provided insight into the interconversion of cyclic hydrocarbons. This research revealed new approaches to producing benzene rings, which is fundamental in organic chemistry (Diercks & Vollhardt, 1986).
Cyclization Reactions : A study on the reactions of 1-bromo-6-(2-hydroxyethoxy)cyclohexene with potassium t-butoxide led to the formation of various products, demonstrating the complexity and versatility of cyclization reactions in organic synthesis (Bottini et al., 1972).
Microwave-Assisted Cyclization : Research on the cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation in the presence of K2CO3 was studied. This method showcases a modern approach to cyclization, yielding various compounds efficiently (Dao et al., 2018).
Mechanism of Action
Target of Action
Bromobenzenes are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .
Mode of Action
Bromobenzenes can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the target molecule.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-3-(cyclohexyloxy)benzene. For example, its stability could be affected by light and heat .
properties
IUPAC Name |
1-bromo-3-cyclohexyloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJOPZDBOHXVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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